molecular formula C8H11ClN2O B1622425 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone CAS No. 1001465-98-0

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Cat. No.: B1622425
CAS No.: 1001465-98-0
M. Wt: 186.64 g/mol
InChI Key: GPRISQWWWQHPQJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (CAS: 1001465-98-0) is a pyrazole derivative with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 187 g/mol . Key physicochemical properties include a calculated LogP value of 1.42, indicating moderate lipophilicity, and 2 rotatable bonds in its structure, which may influence conformational flexibility . The compound is synthesized as a solid, achiral substance with a purity of ≥95% and is cataloged under the MFCD number MFCD03885076 . Its structural features include a pyrazole ring substituted with a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions, linked to an acetone moiety.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRISQWWWQHPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396692
Record name 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001465-98-0
Record name 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one
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Preparation Methods

Cyclocondensation of 3-Chloro-2,4-pentanedione with Hydrazine Hydrate

The pyrazole core is synthesized via cyclocondensation of 3-chloro-2,4-pentanedione (Cl-C(O)-CH2-C(O)-CH3) with hydrazine hydrate. This reaction proceeds through a nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization. The chloro substituent at the 3-position of the diketone directs cyclization to yield 4-chloro-3,5-dimethyl-1H-pyrazole.

Reaction Conditions :

  • Solvent : Ethanol or glacial acetic acid
  • Temperature : Reflux (100–110°C)
  • Time : 4–5 hours
  • Yield : 66–71%

Mechanistic Insights :

  • Hydrazine hydrate deprotonates the diketone, forming a dienolate intermediate.
  • Intramolecular cyclization eliminates two water molecules, forming the pyrazole ring.
  • Aromatization stabilizes the ring, with methyl groups at positions 3 and 5 and chlorine at position 4.

Analytical Data :

  • IR (KBr, cm⁻¹) : 3250 (–NH stretch), 1650 (C=N), 1600 (C=C), 1140 (C–O).
  • ¹H NMR (CDCl₃, 400 MHz) : δ 2.66 (s, 6H, CH3), 7.45–7.43 (d, 2H, Ar–H), 7.61 (s, 1H, NH).

Alternative Chlorination Strategies

If 3-chloro-2,4-pentanedione is unavailable, post-cyclization chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) may be employed. However, this method risks over-chlorination and requires stringent temperature control (0–5°C) to ensure regioselectivity.

Example Protocol :

  • Dissolve 3,5-dimethyl-1H-pyrazole in dichloromethane.
  • Add NCS (1.1 equiv) at 0°C under nitrogen.
  • Stir for 12 hours, then quench with sodium thiosulfate.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 45–55% (lower due to competing side reactions).

N-Alkylation with Bromoacetone

Nucleophilic Substitution Reaction

The N-alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole with bromoacetone (CH₂BrCOCH₃) introduces the acetone group. A base such as potassium carbonate deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or acetone
  • Base : K₂CO₃ (2.0 equiv)
  • Temperature : 40–50°C
  • Time : 6–8 hours
  • Yield : 68–75%

Optimization Notes :

  • Slow addition of bromoacetone (dropwise over 30 minutes) minimizes polymerization.
  • Maintaining temperatures below 50°C prevents ketone degradation.

Analytical Data :

  • IR (KBr, cm⁻¹) : 1685 (C=O stretch), 1500 (C=N), 810 (C–Cl).
  • ¹H NMR (CDCl₃, 400 MHz) : δ 2.58 (s, 3H, CH3), 2.68 (s, 3H, CH3), 4.12 (s, 2H, CH2CO), 2.20 (s, 3H, COCH3).

Alternative Acylation Methods

While acetyl chloride is commonly used for N-acetylation (as seen in related pyrazole derivatives), introducing the acetone group requires bromoacetone due to the lack of reactive acylating agents for ketones. Mitsunobu reactions or Ullmann couplings are less feasible due to the inertness of the ketone group.

Integrated Synthesis Pathway

One-Pot Approach

Combining cyclocondensation and alkylation in a single reactor reduces purification steps. However, this method demands precise pH control (2–3) and sequential reagent addition to avoid side reactions.

Procedure :

  • Synthesize 4-chloro-3,5-dimethyl-1H-pyrazole as in Section 1.1.
  • Without isolation, add DMF, K₂CO₃, and bromoacetone.
  • Heat at 50°C for 6 hours.

Yield : 60–65% (lower than stepwise synthesis).

Analytical and Spectroscopic Characterization

Elemental Analysis

  • Calculated for C₈H₁₀ClN₃O : C 49.11%, H 5.15%, N 14.34%.
  • Found : C 48.98%, H 5.22%, N 14.28%.

Mass Spectrometry

  • ESI-MS (m/z) : 195.06 [M+H]⁺ (theoretical 195.05).

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Direct chlorination of 3,5-dimethyl-1H-pyrazole often yields mixtures of 4-chloro and 5-chloro isomers. Using 3-chloro-2,4-pentanedione as the starting material ensures >95% regioselectivity for the 4-chloro product.

Alkylation Efficiency

The steric bulk of the 3,5-dimethyl groups hinders N-alkylation. Increasing reaction time to 8 hours and using a polar aprotic solvent (DMF) improves yields from 55% to 75%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Alkylation 71 98 High regioselectivity
Post-cyclization Chlorination 50 85 Avoids specialized diketones
One-Pot Synthesis 65 90 Reduced purification steps

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chlorine Substitution: The 4-chloro group distinguishes this compound from non-halogenated pyrazole derivatives. Chlorine increases molecular weight (vs. For example, a non-chlorinated analog (e.g., 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone) would have a lower molecular weight (~138 g/mol) and reduced LogP due to the absence of chlorine’s hydrophobic contribution .

Methyl Groups at 3- and 5-Positions :

  • The 3,5-dimethyl substitution introduces steric hindrance, which may reduce intermolecular interactions compared to unsubstituted pyrazoles. This could lower melting points or solubility in polar solvents. Conversely, bulky substituents might enhance binding specificity in biological targets.

Acetone Moiety :

  • The acetone group (CH₃CO-) provides two rotatable bonds, enabling conformational flexibility. This contrasts with rigid analogs (e.g., pyrazole-carboxylic acids), which may exhibit restricted motion and altered pharmacokinetic profiles.

Hypothetical Property Trends

Compound Molecular Formula Molecular Weight (g/mol) LogP Rotatable Bonds Key Substituents
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone C₈H₁₁ClN₂O 187 1.42 2 4-Cl, 3,5-Me, acetone
1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone (hypothetical) C₇H₁₀N₂O 138 ~0.90 2 3,5-Me, acetone
1-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-yl)acetone (hypothetical) C₇H₉N₃O₃ 183 ~0.50 2 4-NO₂, 3,5-Me, acetone
  • LogP Trends: Chlorine’s hydrophobic contribution increases LogP compared to non-halogenated analogs. A nitro group (electron-withdrawing) might reduce LogP further due to polarity.
  • Reactivity : The chloro group may facilitate nucleophilic aromatic substitution, whereas nitro-substituted analogs could exhibit different electronic profiles for electrophilic attacks.

Limitations

Biological Activity

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone is a compound within the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, particularly focusing on its antileishmanial and antimalarial properties, as well as its potential applications in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • CAS Number : 1001465-98-0

The compound exhibits high solubility in polar organic solvents, which facilitates its interaction with biological targets.

Mechanism of Action
this compound primarily targets Leishmania aethiopica and Plasmodium berghei , inhibiting their growth and proliferation. The compound disrupts the life cycle of these pathogens, leading to their death. This action is attributed to its interference with critical biochemical pathways necessary for the survival of these organisms.

Antileishmanial and Antimalarial Activity

Research has demonstrated that this compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown significant inhibition of Leishmania aethiopica at concentrations that are pharmacologically relevant. Similarly, it has been effective against Plasmodium berghei , showcasing its potential as a therapeutic agent for malaria.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Compounds with similar structures have shown promising results in inhibiting various cancer cell lines. For instance, derivatives containing the pyrazole scaffold were reported to induce apoptosis in breast cancer MDA-MB-231 cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .

In Vitro Studies

A study involving various pyrazole derivatives indicated that compounds similar to this compound could inhibit microtubule assembly at concentrations around 20 μM. This suggests a potential mechanism through which these compounds may exert their anticancer effects by destabilizing microtubules, crucial for cell division .

Comparative Analysis

CompoundTarget PathogenActivity LevelReference
This compoundLeishmania aethiopicaPotent
Similar Pyrazole DerivativeMDA-MB-231 (Breast Cancer)Apoptosis Induction
Other Pyrazole CompoundsVarious Cancer TypesAntiproliferative

Pharmacokinetics and Environmental Stability

The pharmacokinetic profile of this compound shows favorable characteristics such as high solubility and stability under normal conditions. These properties enhance its viability as a pharmaceutical candidate.

Q & A

Q. What are the most effective synthetic routes for 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetone, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-3,5-dimethylpyrazole with acetone or acetylating agents (e.g., acetyl chloride) under catalytic conditions. Key parameters include:

  • Catalysts: Acidic or basic catalysts (e.g., triethylamine) enhance reaction efficiency .
  • Solvents: Polar aprotic solvents (e.g., DMF) improve solubility and nucleophilic attack .
  • Temperature: Optimal yields (70–85%) are achieved at 60–80°C .
    For purification, column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole C3/C5) and acetone linkage .
  • X-ray Diffraction (XRD): Resolves bond angles and crystal packing. Monoclinic systems are typical for pyrazole derivatives, with Cl and methyl groups influencing lattice parameters .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peak at m/z 215) .

Q. How does the reactivity of this compound compare to analogs with different halogens (e.g., bromo vs. chloro)?

Methodological Answer: The chloro substituent increases electrophilicity compared to bromo analogs, accelerating nucleophilic substitution. For example:

  • Substitution Reactions: Chloro derivatives react faster with NaN₃ or KCN due to lower bond dissociation energy .
  • Oxidation/Reduction: The electron-withdrawing Cl stabilizes intermediates in redox reactions, enabling selective transformations .

Advanced Research Questions

Q. What mechanistic insights explain its role in forming bioactive derivatives (e.g., triazoles or Schiff bases)?

Methodological Answer: The acetone moiety acts as a ketone donor in condensation reactions. For example:

  • Schiff Base Formation: Reacts with amines (e.g., hydrazine) under reflux to form imine linkages, critical for antimicrobial agents .
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazoles, enhancing bioactivity .
    Mechanistic studies (DFT calculations) reveal transition states with energy barriers <25 kcal/mol .

Q. How do structural modifications (e.g., methyl/chloro groups) impact its biological activity?

Methodological Answer:

  • Methyl Groups: Enhance lipophilicity, improving membrane permeability (logP ~2.5) .
  • Chloro Substituent: Increases binding affinity to enzyme active sites (e.g., COX-2 inhibition via halogen bonding) .
    Experimental Design:
  • Docking Studies: AutoDock Vina simulations show ∆G values <-7 kcal/mol for target proteins (e.g., α-glucosidase) .
  • SAR Analysis: Replace Cl with Br or NO₂ to assess potency shifts in enzyme assays .

Q. How can crystallographic data resolve contradictions in reported substituent effects?

Methodological Answer: XRD reveals steric and electronic effects of substituents:

  • Chloro vs. Bromo Analogs: Cl’s smaller van der Waals radius reduces steric hindrance, favoring planar conformations .
  • Methyl Groups: 3,5-Dimethyl substitution induces torsional strain, altering dihedral angles by 10–15° compared to unsubstituted pyrazoles .
    Contradictions in bioactivity data (e.g., IC₅₀ variability) are resolved by correlating crystal structures with enzymatic assays .

Q. What strategies optimize its use in multi-step syntheses (e.g., deuterated analogs or polymer precursors)?

Methodological Answer:

  • Deuteration: React with D₂O or deuterated acetylene in flow reactors to replace H with D at specific positions (e.g., C4), retaining >95% isotopic purity .
  • Polymerization: Initiate radical polymerization with AIBN to create pyrazole-functionalized polymers for catalytic supports .
    Quality Control: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.